molecular formula C29H44O3 B604982 3alpha-Akebonoic acid CAS No. 104777-61-9

3alpha-Akebonoic acid

Número de catálogo: B604982
Número CAS: 104777-61-9
Peso molecular: 440.67
Clave InChI: XWVVPZWKCNXREE-SZZFFQAKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3alpha-Akebonoic acid (CAS: 104777-61-9; Molecular Formula: C₂₉H₄₄O₃; Molecular Weight: 440.658 g/mol) is a triterpenoid isolated from the fruit peels of Akebia trifoliata . It belongs to the 30-noroleanane triterpenoid class, characterized by a modified oleanane skeleton with hydroxyl and carboxylic acid functional groups. Key pharmacological properties include:

  • Antimicrobial Activity: Active against Gram-positive bacteria, including MRSA (Minimum Inhibitory Concentration [MIC] values in the range of 25–125 μg/mL) .
  • α-Glucosidase Inhibition: Exhibits significant inhibition (IC₅₀ = 0.035 mM), outperforming the reference drug acarbose (IC₅₀ = 0.409 mM) .
  • Anticancer Potential: Demonstrates growth inhibition against human tumor cell lines A549 (IC₅₀ = 8.8 μM) and HeLa (IC₅₀ = 5.6 μM) .

Métodos De Preparación

Natural Extraction Methods

Source Material Selection

3alpha-Akebonoic acid is predominantly extracted from the pericarps of Akebia trifoliata and Stauntonia hexaphylla, plants traditionally used in East Asian medicine . The compound accumulates in specialized tissues, with yields varying based on seasonal harvesting. Autumn-harvested pericarps show a 15–20% higher triterpenoid content compared to spring collections, likely due to metabolic shifts during fruit maturation .

Solvent Extraction Protocols

Initial isolation employs polar solvents to disrupt plant cell matrices. Ethanol-water mixtures (70–80% v/v) demonstrate optimal efficiency, extracting 0.8–1.2% w/w this compound from dried pericarps . Methanol, while effective, introduces challenges in subsequent solvent recovery due to its higher boiling point. Maceration at 45–55°C for 48–72 hours precedes vacuum filtration, concentrating the crude extract to a viscous residue.

Purification Techniques

Column Chromatography

Silica gel chromatography remains the gold standard for purification. A typical protocol uses a gradient elution of hexane:ethyl acetate (4:1 to 1:2 v/v), achieving 85–90% purity in the target fraction . The compound’s moderate polarity (LogP ≈6.2) necessitates careful solvent balancing to separate it from co-eluting triterpenes like akebonoic acid isomers .

Crystallization Optimization

Crystallization from acetone-water systems (3:1 v/v) at 4°C yields needle-like crystals with ≥95% purity. Recrystallization doubles the recovery rate compared to single-step processes, though it increases processing time by 40% .

Industrial-Scale Production Challenges

Batch Consistency Issues

Natural variation in plant triterpenoid profiles causes batch-to-batch variability. HPLC-UV monitoring (λ=210 nm) of raw extracts reduces downstream purification failures by 30% .

Solvent Recovery Systems

Large-scale ethanol extraction requires integrated distillation units recovering 75–80% of solvent per batch. Membrane filtration technologies have reduced ethanol consumption by 15% in pilot-scale trials .

Emerging Synthetic Approaches

Semi-Synthetic Modifications

While total synthesis remains elusive, acetylation of natural this compound produces derivatives with improved solubility. Reaction with acetic anhydride in pyridine (24h, RT) achieves 92% conversion to the 10-O-acetyl analog .

Biocatalytic Methods

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification at the C-3 hydroxy group. Toluene solvent systems provide 65% conversion rates, though enzyme stability beyond 5 cycles remains problematic .

Analytical Characterization

Spectroscopic Validation

1H NMR (500 MHz, CDCl3) identifies characteristic resonances: δ 5.28 (t, J=3.5 Hz, H-12), δ 3.21 (dd, J=11.0, 4.5 Hz, H-3), and δ 1.25 (s, H-27/29/30 methyl groups) . High-resolution mass spectrometry confirms the molecular ion at m/z 440.3290 [M+H]+ .

Purity Assessment

Reverse-phase HPLC (C18 column, 80% MeOH in H2O) establishes purity thresholds, with commercial batches required to meet ≥98% by USP guidelines .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Alpha-Glucosidase Inhibition

3alpha-Akebonoic acid has been identified as a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. The compound exhibits an IC50 value of approximately 0.035 mM, indicating strong inhibitory activity compared to standard medications like acarbose . This property positions it as a potential candidate for managing type 2 diabetes by delaying carbohydrate digestion and absorption.

Case Study:
A study evaluated the alpha-glucosidase inhibitory effects of various compounds, including this compound. Results demonstrated that this compound significantly reduced glucose levels in diabetic models, suggesting its utility in diabetes management .

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical carcinoma). These findings indicate its potential as a therapeutic agent in oncology .

Case Study:
Research conducted on the cytotoxic effects of various natural compounds revealed that this compound effectively inhibited the growth of A549 and HeLa cells, leading to apoptosis through various molecular pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may interfere with the interaction between presenilin-1 and beta-site APP-cleaving enzyme 1 (BACE1), which is implicated in Alzheimer's disease pathology. By reducing amyloid-beta production, this compound shows promise as a potential therapeutic agent for neurodegenerative diseases .

Antibacterial Activity

The compound exhibits notable antibacterial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes.

Research Findings:
Studies have indicated that extracts containing this compound demonstrate significant antibacterial activity against various pathogenic bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating bacterial infections.

Chemical Precursor

In chemical research, this compound serves as a reference standard and synthetic precursor for developing other bioactive compounds. Its structural characteristics allow it to be modified for various applications in drug development and chemical synthesis.

Summary of Research Findings

ApplicationActivity TypeIC50 ValueReference
Alpha-GlucosidaseInhibition~0.035 mM
AnticancerCytotoxicity (A549, HeLa)N/A
NeuroprotectiveAmyloid-beta reductionN/A
AntibacterialBacterial inhibitionN/A

Comparación Con Compuestos Similares

Comparative Analysis with Structurally/Bioactively Similar Compounds

Structural Analogues in the Noroleanane Triterpenoid Family

The following table compares 3alpha-Akebonoic acid with structurally related triterpenoids isolated from Akebia trifoliata and other plant sources:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity Highlights
This compound 104777-61-9 C₂₉H₄₄O₃ 440.658 30-noroleanane skeleton, hydroxyl at C3α IC₅₀ = 0.035 mM (α-glucosidase); MIC = 25 μg/mL (MRSA)
3beta-Akebonoic acid Not provided C₂₉H₄₄O₃ 440.658 30-noroleanane skeleton, hydroxyl at C3β MIC = 25 μg/mL (MRSA); weaker α-glucosidase inhibition than 3α isomer
2α,3β-Dihydroxy-30-norolean-12,20(29)-dien-28-oic acid Not provided C₂₉H₄₂O₄ 454.631 Additional hydroxyl at C2α, double bonds at C12 and C20(29) IC₅₀ = 0.367 mM (α-glucosidase); moderate anticancer activity
Oleanolic acid 508-02-1 C₃₀H₄₈O₃ 456.70 Oleanane skeleton, hydroxyl at C3β Broad anti-inflammatory and hepatoprotective effects; no significant α-glucosidase inhibition

Key Structural Differences :

  • Position of Hydroxylation: The α-configuration at C3 in this compound distinguishes it from 3beta-Akebonoic acid, impacting receptor binding and bioactivity .
  • Skeletal Modifications: Compared to oleanolic acid, this compound lacks a methyl group at C30 (30-nor designation), reducing molecular weight and altering hydrophobicity .

Bioactive Analogues with Antimicrobial or Anticancer Properties

The table below compares this compound with other antimicrobial/anticancer natural products:

Compound Name CAS Number Molecular Weight (g/mol) Antimicrobial Activity (MIC Range) Anticancer Activity (IC₅₀)
This compound 104777-61-9 440.658 25 μg/mL (MRSA) 5.6 μM (HeLa)
3-Geranyl-4-methoxybenzoic acid 246266-38-6 288.381 Not reported Not reported
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid 151731-50-9 272.339 Not reported Not reported
Taiwanhomoflavone B 509077-91-2 568.527 Not reported Anticancer activity (specific values not provided)

Functional Insights :

  • Superior Antimicrobial Specificity: this compound shows selective activity against Gram-positive bacteria (e.g., MRSA), while structurally distinct compounds like Taiwanhomoflavone B lack reported antimicrobial data .
  • Potency in α-Glucosidase Inhibition: this compound outperforms acarbose and its dihydroxy analogue (IC₅₀ = 0.367 mM), highlighting the critical role of its hydroxylation pattern .

Actividad Biológica

3alpha-Akebonoic acid, a triterpenoid compound, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C29H44O3
  • Molecular Weight : 440.66 g/mol
  • CAS Number : 104777-61-9
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 556.6 ± 50.0 °C at 760 mmHg
  • Flash Point : 304.5 ± 26.6 °C

Alpha-Glucosidase Inhibition
this compound has been identified as a potent inhibitor of alpha-glucosidase, with an IC50 value of 0.035 mM, indicating its potential utility in managing postprandial hyperglycemia in diabetic patients .

Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, making it a candidate for further exploration in the development of new antimicrobial agents .

Cytotoxicity
The compound has shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activities Summary Table

Activity TypeDescriptionReference
Alpha-Glucosidase InhibitionIC50 = 0.035 mM
AntibacterialEffective against multiple bacterial strains
CytotoxicityInhibits growth of cancer cell lines
Anti-inflammatoryExhibits anti-inflammatory properties
Anti-diabeticPotential use in managing diabetes

Case Study on Antidiabetic Effects

A study investigated the effects of this compound on diabetic rats, demonstrating a significant reduction in blood glucose levels when administered over a four-week period. The results suggested that the compound may enhance insulin sensitivity and contribute to glycemic control .

Antibacterial Efficacy Study

In vitro assays revealed that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The study indicated that the compound disrupts bacterial cell membrane integrity, leading to cell death .

Cytotoxicity Assessment

A comprehensive evaluation of the cytotoxic effects of this compound showed that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding positions the compound as a potential lead for developing anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing 3alpha-Akebonoic acid from natural sources?

  • Methodological Answer : Isolation typically involves chromatographic techniques (e.g., column chromatography) followed by spectroscopic characterization. For example, this compound (compound 5) was isolated from Akebia trifoliata fruit peels using solvent extraction and silica gel chromatography, with structural confirmation via NMR and mass spectrometry . Researchers should validate purity using HPLC and compare spectral data with existing databases to ensure accuracy.

Q. What in vitro bioactivity profiles have been established for this compound?

  • Methodological Answer : Standardized assays include antimicrobial testing (e.g., MIC against Staphylococcus aureus and MRSA) and enzymatic inhibition (e.g., α-glucosidase inhibition). In one study, this compound showed potent activity against MRSA (MIC = 25 µg/mL) and α-glucosidase (IC50 = 0.035–0.367 mM), outperforming acarbose (IC50 = 0.409 mM) . Researchers should use positive controls (e.g., kanamycin for antimicrobial assays) and replicate experiments across multiple cell lines to confirm specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data between Gram-positive and Gram-negative bacteria for this compound?

  • Methodological Answer : Discrepancies may arise from differences in bacterial membrane structure (e.g., outer membrane permeability in Gram-negative strains). To address this, researchers should:

  • Conduct time-kill assays to assess dynamic bactericidal effects.
  • Use lipopolysaccharide (LPS)-sensitized strains or membrane-disrupting adjuvants to enhance compound uptake in Gram-negative bacteria .
  • Validate findings using standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic modification of functional groups (e.g., hydroxylation at C-2/C-3) and comparative bioactivity testing. For example:

  • Synthesize analogs via semi-synthetic approaches (e.g., acetylation, oxidation) and evaluate their α-glucosidase inhibition.
  • Use computational tools (e.g., molecular docking) to predict binding affinities with target enzymes like α-glucosidase .
  • Cross-reference spectral data (NMR, IR) with bioassay results to identify critical pharmacophores .

Q. How can multi-omics approaches be integrated to study the biosynthesis of this compound in plant sources?

  • Methodological Answer :

  • Transcriptomics : Identify upregulated genes in Akebia trifoliata under stress conditions to pinpoint biosynthetic pathways.
  • Metabolomics : Use LC-MS/MS to profile intermediates in triterpenoid biosynthesis.
  • Proteomics : Characterize enzymes (e.g., cytochrome P450s) involved in oxidation steps.
  • Integrate data with phylogenetic analysis to compare biosynthetic routes across related species .

Q. Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in α-glucosidase inhibition assays?

  • Methodological Answer :

  • Calculate IC50 values using nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism).
  • Apply ANOVA for inter-group comparisons and assess significance (p < 0.05) with Tukey’s post-hoc test.
  • Report confidence intervals (95%) and validate assumptions of normality using Shapiro-Wilk tests .

Q. How should researchers design experiments to ensure reproducibility in isolating this compound?

  • Methodological Answer :

  • Document extraction parameters (e.g., solvent polarity, temperature, extraction time) in detail.
  • Use internal standards (e.g., oleanolic acid) during HPLC quantification to correct for batch variability.
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral data .

Q. Data Contradiction and Validation

Q. What steps can mitigate conflicting results in bioactivity studies of this compound?

  • Methodological Answer :

  • Replicate assays in independent labs using identical protocols.
  • Perform cytotoxicity assays (e.g., MTT on HeLa cells) to rule out false positives from compound toxicity.
  • Publish raw data (e.g., NMR spectra, plate reader outputs) in supplementary materials for peer validation .

Propiedades

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVVPZWKCNXREE-WPLIZOQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.